molecular formula C16H13NO2 B12510810 3-(3-Methoxybenzylidene)indolin-2-one

3-(3-Methoxybenzylidene)indolin-2-one

Cat. No.: B12510810
M. Wt: 251.28 g/mol
InChI Key: MHRZFGCBDUQDNL-UHFFFAOYSA-N
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Description

3-(3-Methoxybenzylidene)indolin-2-one is a compound belonging to the class of indolin-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of an indolin-2-one core with a methoxybenzylidene substituent at the 3-position.

Preparation Methods

The synthesis of 3-(3-Methoxybenzylidene)indolin-2-one typically involves the condensation of indolin-2-one with 3-methoxybenzaldehyde. This reaction is often carried out under acid-catalyzed conditions in an ethanol medium, resulting in the formation of the desired product as a mixture of E/Z isomers . The reaction conditions can be optimized to favor the formation of one isomer over the other. Industrial production methods may involve the use of more efficient catalysts and reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3-(3-Methoxybenzylidene)indolin-2-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-(3-Methoxybenzylidene)indolin-2-one involves its interaction with molecular targets such as CDKs and RTKs. The compound competes with ATP for binding in the enzyme active site, preventing phosphate transfer from ATP to the appropriate residue (Tyr, Ser, Thr). This inhibition blocks auto- and substrate phosphorylation, thereby disrupting signal transduction and oncogenic activity . The selectivity of the compound for specific CDKs and RTKs is determined by interactions between substituents on the scaffold and residues around the hinge region at the interaction site.

Comparison with Similar Compounds

3-(3-Methoxybenzylidene)indolin-2-one can be compared with other indolin-2-one derivatives such as:

Properties

IUPAC Name

3-[(3-methoxyphenyl)methylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-19-12-6-4-5-11(9-12)10-14-13-7-2-3-8-15(13)17-16(14)18/h2-10H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRZFGCBDUQDNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C2C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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